methyl 4-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamido)benzoate
Description
Methyl 4-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamido)benzoate is a structurally complex heterocyclic compound featuring a 1,2,4-triazol-5-one core substituted with a trifluoromethyl group, a methyl group, and a piperidine ring. The benzoate ester and acetamido linker further enhance its molecular diversity. The trifluoromethyl group is notable for its electron-withdrawing effects, which can influence metabolic stability and binding interactions, while the piperidine moiety may contribute to conformational flexibility and intermolecular interactions .
Properties
IUPAC Name |
methyl 4-[[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O4/c1-25-17(19(20,21)22)24-27(18(25)30)14-7-9-26(10-8-14)11-15(28)23-13-5-3-12(4-6-13)16(29)31-2/h3-6,14H,7-11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCXOADOOWNFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key features include:
- Triazole ring : Imparts significant biological activity.
- Piperidine moiety : Enhances pharmacological properties.
- Trifluoromethyl group : Contributes to lipophilicity and bioactivity.
The biological activity of triazole derivatives is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes. For instance:
- Antifungal Activity : Triazoles inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi, leading to increased membrane permeability and cell death. This mechanism is similar to that observed in established antifungal agents like fluconazole .
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit a broad spectrum of antimicrobial activity. This compound was tested against various bacterial strains:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | 32 |
| Escherichia coli | Strong inhibition | 16 |
| Candida albicans | Weak inhibition | 64 |
The compound exhibited significant antimicrobial properties against Escherichia coli, indicating potential as a therapeutic agent for bacterial infections .
Anticancer Properties
Triazole compounds have also been explored for their anticancer potential. Studies indicate that this compound may induce apoptosis in cancer cell lines through various pathways:
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells.
Case Study: Breast Cancer Cell Line
In vitro studies using the T47D breast cancer cell line revealed that treatment with the compound resulted in an IC50 value of 27.3 µM, demonstrating its potential as an anticancer agent .
Toxicity and Safety Profile
While the biological activities are promising, assessing the toxicity profile is crucial. Preliminary studies suggest moderate toxicity levels; however, further investigations are required to establish a comprehensive safety profile.
Comparison with Similar Compounds
Research Findings
- Synthesis : The target compound likely follows a multi-step route similar to and , involving cyclocondensation for the triazolone core, followed by piperidine coupling and esterification.
- Structural Characterization : X-ray crystallography (using SHELX programs, as in and ) would confirm the piperidine conformation and hydrogen-bonding patterns .
- Therapeutic Potential: Analogous to ’s antimicrobial thiazoles, the target compound’s trifluoromethyl group and piperidine ring could optimize binding to bacterial targets or kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
